
6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine typically involves multiple steps, starting from simple precursors. One common synthetic route is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with a suitable chlorinating agent. The reaction conditions usually require a strong acid catalyst and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroisoquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.
科学研究应用
Chemistry: In chemistry, 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of various pharmaceuticals and organic compounds.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism by which 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
Molecular Targets and Pathways:
Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
Apoptosis Induction: Activation of caspase enzymes and mitochondrial pathways.
Signal Transduction: Modulation of key signaling molecules such as protein kinases and transcription factors.
相似化合物的比较
6-Chloro-1,2,3,4-tetrahydroisoquinoline
2-Methyl-7-isoquinolinamine
6-Chloro-2-methylisoquinoline
Uniqueness: 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine stands out due to its specific structural features, such as the presence of the chloro group and the tetrahydro moiety, which contribute to its unique reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C10H13ClN2/c1-13-3-2-7-4-9(11)10(12)5-8(7)6-13/h4-5H,2-3,6,12H2,1H3 |
InChI 键 |
OEHKJMDAWBOBCS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
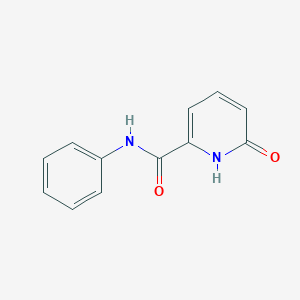
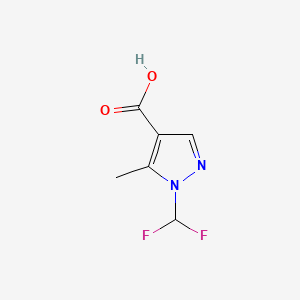
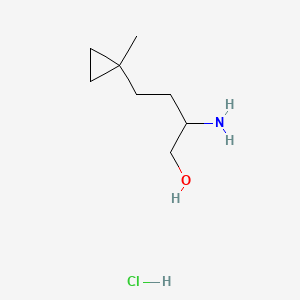
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)



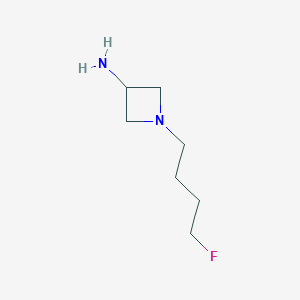
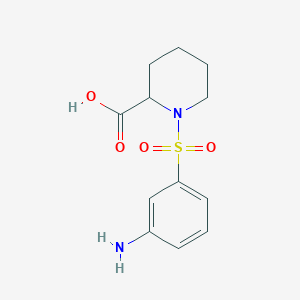

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15363290.png)
![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)

